molecular formula C7H3F2N B137791 2,6-Difluorobenzonitrile CAS No. 1897-52-5

2,6-Difluorobenzonitrile

Cat. No.: B137791
CAS No.: 1897-52-5
M. Wt: 139.1 g/mol
InChI Key: BNBRIFIJRKJGEI-UHFFFAOYSA-N
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Description

2,6-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its use as an intermediate in the synthesis of various pesticides and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

It is known that 2,6-Difluorobenzonitrile is used in the synthesis of poly(cyanoaryl ethers) via a silyl-method . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

It is known that the compound is used in the synthesis of pesticides , suggesting that it may have significant effects on cells, particularly those of pests

Molecular Mechanism

It is known that the compound is used in the synthesis of pesticides , suggesting that it may interact with biomolecules in pests to exert its effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of various pesticides and pharmaceuticals highlights its importance in both industrial and research applications .

Properties

IUPAC Name

2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBRIFIJRKJGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044609
Record name 2,6-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Low melting solid; Melting point = 30-32 deg C; [MSDSonline] Colorless crystals; [Ullmann]
Record name Benzonitrile, 2,6-difluoro-
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Record name 2,6-Difluorobenzonitrile
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CAS No.

1897-52-5
Record name 2,6-Difluorobenzonitrile
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Record name 2,6-Difluorobenzonitrile
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Record name Benzonitrile, 2,6-difluoro-
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Record name 2,6-Difluorobenzonitrile
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Record name 2,6-difluorobenzonitrile
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Record name 2,6-DIFLUOROBENZONITRILE
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Synthesis routes and methods I

Procedure details

In the same manner as in the process of the reduction step of Example 1, the reaction was carried out at 40° C. for 2.5 hours by using 10 g of 3-chloro-2,6-difluorobenzonitrile, 60 g of water, 0.25 g of palladium-carbon catalyst and 3 g of sodium hydroxide, and refinement was carried out to obtain 5.63 g of 2,6-difluorobenzonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 45 ml of water 15 g of 3,5-dichloro-2,6-difluorobenzonitrile was added and 0.05 g of palladium-carbon catalyst and 17.5 g of triethylamine were added to it. The reaction was carried out in an autoclave at 120° C. for 7 hours while introducing hydrogen gas into it so that the pressure of hydrogen gas in the reaction system was kept at 30 kg/cm2. In the same manner as in the process of the reduction step of Example 1, the reaction mixture was refined to obtain 9.6 g of 2,6-difluorobenzonitrile (yield: 95.8%) and 15.6 g of triethylamine was recovered (recovery rate: 89.1%).
Quantity
15.6 g
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-2,6-difluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
0.05 g
Type
catalyst
Reaction Step Four
Quantity
17.5 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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